5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with chlorine and nitro substituents at the 5 and 8 positions, respectively. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with hydrazine derivatives, followed by cyclization to form the triazole ring . This reaction is often carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also offer the advantage of reduced reaction times and lower energy consumption.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Scientific Research Applications
5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but with an additional nitro group, leading to different reactivity and biological activity.
5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine: Bromine substituent instead of chlorine, affecting its chemical properties and reactivity.
Uniqueness: 5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H3ClN4O2 |
---|---|
Molecular Weight |
198.57 g/mol |
IUPAC Name |
5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-2-1-4(11(12)13)6-8-3-9-10(5)6/h1-3H |
InChI Key |
KHICJEMAFPRVCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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